Cas no 2138172-95-7 (4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine)
4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
-
- 2138172-95-7
- 4-methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine
- EN300-701936
- 4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine
-
- Inchi: 1S/C10H9N3O2S/c1-6-3-10(16-12-6)8-4-11-5-9(7(8)2)13(14)15/h3-5H,1-2H3
- InChI Key: DRDIUPJAQSPPGF-UHFFFAOYSA-N
- SMILES: S1C(=CC(C)=N1)C1C=NC=C(C=1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 235.04154771g/mol
- Monoisotopic Mass: 235.04154771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 99.8Ų
4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-701936-0.05g |
4-methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine |
2138172-95-7 | 95.0% | 0.05g |
$1272.0 | 2025-03-12 | |
| Enamine | EN300-701936-0.1g |
4-methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine |
2138172-95-7 | 95.0% | 0.1g |
$1332.0 | 2025-03-12 | |
| Enamine | EN300-701936-0.25g |
4-methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine |
2138172-95-7 | 95.0% | 0.25g |
$1393.0 | 2025-03-12 | |
| Enamine | EN300-701936-0.5g |
4-methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine |
2138172-95-7 | 95.0% | 0.5g |
$1453.0 | 2025-03-12 | |
| Enamine | EN300-701936-1.0g |
4-methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine |
2138172-95-7 | 95.0% | 1.0g |
$1515.0 | 2025-03-12 | |
| Enamine | EN300-701936-2.5g |
4-methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine |
2138172-95-7 | 95.0% | 2.5g |
$2969.0 | 2025-03-12 | |
| Enamine | EN300-701936-5.0g |
4-methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine |
2138172-95-7 | 95.0% | 5.0g |
$4391.0 | 2025-03-12 | |
| Enamine | EN300-701936-10.0g |
4-methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine |
2138172-95-7 | 95.0% | 10.0g |
$6512.0 | 2025-03-12 |
4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine
4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine: A Comprehensive Overview
The compound 4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine, identified by the CAS number 2138172-95-7, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical reactions. The structure of this molecule is characterized by a pyridine ring substituted with a methyl group at position 4, a nitro group at position 5, and a 1,2-thiazole moiety at position 3. The thiazole ring itself is substituted with a methyl group at position 3, adding further complexity and functionality to the molecule.
Recent studies have highlighted the importance of pyridine derivatives in the development of new drugs and agrochemicals. The presence of the nitro group in this compound makes it particularly interesting for researchers exploring nitroaromatic compounds, as these groups are known for their strong electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes 4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine a valuable candidate for applications in fields such as electrochemistry, catalysis, and pharmaceutical chemistry.
The synthesis of this compound typically involves multi-step reactions, often starting from readily available pyridine derivatives. Researchers have employed various strategies to optimize the synthesis process, including the use of microwave-assisted synthesis and catalytic methods. These advancements have not only improved the yield but also reduced the reaction time, making the synthesis more efficient and cost-effective. For instance, a study published in 2023 demonstrated that the use of palladium catalysts significantly enhanced the coupling reaction between pyridine and thiazole moieties.
In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, its ability to act as a precursor for bioactive molecules has been explored extensively. For example, studies have shown that derivatives of this compound can exhibit potent anti-inflammatory and antioxidant activities. Additionally, its role as an intermediate in the synthesis of more complex molecules has been well-documented.
The electronic properties of 4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine make it an attractive candidate for use in organic electronics. The nitro group's electron-withdrawing effect enhances the molecule's conjugation, which is crucial for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Recent research has focused on understanding how substituents on the pyridine ring influence these properties, providing valuable insights into designing more efficient electronic materials.
Toxicological studies on this compound are still limited; however, preliminary findings suggest that it exhibits low toxicity under standard experimental conditions. This is promising for its potential use in pharmaceuticals and agrochemicals where safety is a critical concern.
In conclusion, 4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers exploring new frontiers in chemical synthesis and material science. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing both academic research and industrial applications.
2138172-95-7 (4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)